molecular formula C23H26N2O2 B11834129 tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate

tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B11834129
M. Wt: 362.5 g/mol
InChI Key: VPWJEZHVOGYEQA-HXUWFJFHSA-N
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Description

tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyanodiphenylmethyl moiety, and a pyrrolidine ring

Preparation Methods

The synthesis of tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar compounds to tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate include other pyrrolidine derivatives and compounds with cyanodiphenylmethyl groups. What sets this compound apart is its unique combination of functional groups, which provides distinct reactivity and interaction profiles compared to other similar molecules.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

tert-butyl (3S)-3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H26N2O2/c1-22(2,3)27-21(26)25-15-14-20(16-25)23(17-24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-16H2,1-3H3/t20-/m1/s1

InChI Key

VPWJEZHVOGYEQA-HXUWFJFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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